molecular formula C13H12O3 B2577083 (4-Ethoxyphenyl)(2-furyl)methanone CAS No. 21493-98-1

(4-Ethoxyphenyl)(2-furyl)methanone

Cat. No. B2577083
CAS RN: 21493-98-1
M. Wt: 216.236
InChI Key: ITBMRCNTZQFPOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (4-Ethoxyphenyl)(2-furyl)methanone is characterized by the presence of an ethoxyphenyl group and a furyl group attached to a methanone. The exact structural details are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Ethoxyphenyl)(2-furyl)methanone are not explicitly mentioned in the search results. It is known that the compound has the molecular formula C13H12O3.

Scientific Research Applications

Synthesis Techniques

  • A study by Wang et al. (2019) discusses the synthesis of methanone analogues, including (2-hydroxyphenyl)(fused phenyl)methanones, using 2'-arylisoflavones without the need for transition metal catalysts, oxidants, or additives. This approach is not only cost-efficient but also environmentally friendly (Wang et al., 2019).

Potential Therapeutic Applications

  • Abbasi et al. (2019) synthesized a series of methanone derivatives and evaluated them against the α-glucosidase enzyme, demonstrating considerable inhibitory activity. These compounds also exhibited a hemolytic and cytotoxic profile, highlighting their potential as therapeutic agents (Abbasi et al., 2019).
  • Another study by Abbasi et al. (2018) focused on synthesizing 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives and assessing their antibacterial potential. These compounds showed significant inhibitory effects against various bacteria, suggesting their potential use as antibacterial agents (Abbasi et al., 2018).

Enzyme Inhibition and Antibacterial Properties

  • Hussain et al. (2017) synthesized methanone derivatives that demonstrated good enzyme inhibitory activity and were active against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating diseases that require enzyme inhibition or antibacterial action (Hussain et al., 2017).
  • Hassan et al. (2018) explored multifunctional amides derived from methanone, which showed promising activity against acetyl and butyrylcholinestrase enzymes, indicating potential therapeutic applications for Alzheimer's disease (Hassan et al., 2018).

Chemical Reactions and Properties

  • Pevzner (2011) investigated the Curtius rearrangement of methyl (diethoxyphosphorylmethyl)furoates to form various furoyl azides and isocyanates, demonstrating the compound's utility in complex chemical reactions (Pevzner, 2011).
  • Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones, demonstrating the compound's role in creating new chemical structures with potential antimicrobial properties (Altalbawy, 2013).

Fluorescence and Chemiluminescence

  • Nakashima et al. (1998) studied the fluorescence and chemiluminescence properties of lophine analogues, including compounds with 2-furyl groups, highlighting their potential in applications requiring such properties (Nakashima et al., 1998).

Additional Applications and Studies

  • Chernov et al. (2015) discussed the reaction of oxazin-6-ones with guanidine, leading to the synthesis of novel 1,3,5-triazine derivatives. This research opens up pathways for synthesizing new compounds with unique properties (Chernov et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for (4-Ethoxyphenyl)(2-furyl)methanone includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(4-ethoxyphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBMRCNTZQFPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)(2-furyl)methanone

CAS RN

21493-98-1
Record name 4-ETHOXYPHENYL 2-FURYL KETONE
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